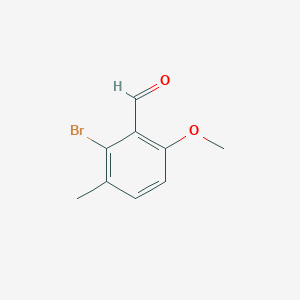

2-Bromo-6-methoxy-3-methylbenzaldehyde

Description

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-bromo-6-methoxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3 |

InChI Key |

ZOMWPKYCBGRZLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-3-methylbenzaldehyde typically involves the bromination of 6-methoxy-3-methylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: 2-Bromo-6-methoxy-3-methylbenzoic acid.

Reduction: 2-Bromo-6-methoxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxy-3-methylbenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is used in the manufacture of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom and methoxy group contribute to the compound’s reactivity and specificity in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Estimated molecular weight based on standard atomic masses.

Physicochemical Properties

- Solubility : The methyl group in this compound enhances lipophilicity compared to hydroxyl-containing analogs like 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, which is more water-soluble due to hydrogen bonding .

- Stability : Halogenated derivatives such as 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde exhibit lower thermal stability due to steric strain from multiple substituents .

Biological Activity

2-Bromo-6-methoxy-3-methylbenzaldehyde, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including enzyme inhibition, therapeutic applications, and relevant case studies.

- Molecular Weight : 199.05 g/mol

- CAS Number : 109179-31-9

- Molecular Structure : The compound features a bromine atom and a methoxy group on a methyl-substituted benzaldehyde ring, which influences its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been identified as a modulator of Apoptosis Signal-regulating Kinase 1 (ASK1), which plays a critical role in various cellular processes including apoptosis, inflammation, and oxidative stress responses. The modulation of ASK1 activity has implications for treating several diseases such as:

- Neurodegenerative Diseases : By inhibiting ASK1, the compound may help prevent neuronal cell death.

- Cardiovascular Diseases : ASK1 inhibitors are being explored for their potential to mitigate heart-related conditions.

- Inflammatory Disorders : The compound's ability to regulate inflammatory responses suggests its utility in treating autoimmune diseases.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its solubility and stability under physiological conditions enhance its potential as a therapeutic agent.

Case Study 1: ASK1 Modulation

A study detailed in patent literature demonstrated that this compound effectively modulates ASK1 activity in vitro. The results suggested that this modulation could lead to decreased apoptosis in neuronal cells exposed to oxidative stress, highlighting its neuroprotective potential .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential role in managing inflammatory diseases .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 109179-31-9 | ASK1 inhibitor; anti-inflammatory | Potential neuroprotective effects |

| 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Moderate cytotoxicity | Less potent than 2-Bromo-6... |

| 5-Bromo-2-hydroxy-3-methylbenzaldehyde | 145742-37-6 | Antimicrobial properties | Different substitution pattern |

Q & A

Q. How do steric and electronic effects of substituents in this compound influence its participation in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.